molecular formula C13H16F2N2O2S2 B2374512 1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea CAS No. 2415552-89-3

1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea

Cat. No. B2374512
CAS RN: 2415552-89-3
M. Wt: 334.4
InChI Key: MZJKCIPGMYUNDD-UHFFFAOYSA-N
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Description

The compound “1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH2), a 2,6-difluorophenyl group (a benzene ring with two fluorine atoms at the 2nd and 6th positions), and a 1,4-dithiepan-6-yl group (a six-membered sulfur-containing ring). The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 2,6-difluorophenyl group would likely contribute to the overall polarity of the molecule, while the 1,4-dithiepan-6-yl group could potentially introduce some interesting three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the urea group, the 2,6-difluorophenyl group, and the 1,4-dithiepan-6-yl group. Each of these groups could potentially participate in different types of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of different functional groups. For example, the 2,6-difluorophenyl group could potentially increase the compound’s overall polarity, affecting properties like solubility and melting point .

properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N2O2S2/c14-9-2-1-3-10(15)11(9)17-12(18)16-6-13(19)7-20-4-5-21-8-13/h1-3,19H,4-8H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJKCIPGMYUNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)NC2=C(C=CC=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Difluorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea

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